
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide, also known as DBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. DBD is a yellow crystalline powder that has a molecular weight of 547.1 g/mol and a melting point of 288-290°C.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction
A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, including compounds with structural similarities to the query compound, have been identified as potent inducers of apoptosis. These compounds were discovered using cell- and caspase-based assays, indicating their potential as cancer therapeutics (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
Anticancer Activity
Several N′-(2-oxoindolin-3-ylidene)-hydrazide derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various human tumor cell lines, including liver (HepG2) and leukemia (Jurkat), with some compounds exhibiting specificity against leukemia cells (El‐Faham, Farooq, Khattab, Abutaha, Wadaan, Ghabbour, & Fun, 2015).
Organic Electronics
A novel acceptor building block, incorporating an indolin-3-ylidene core, was developed to construct donor-acceptor polymers for organic thin-film transistors (OTFTs). These polymers exhibit balanced ambipolar charge transport, indicating their utility in the development of solution-processable organic electronics (He, Quinn, Deng, & Li, 2016).
Corrosion Inhibition
Isatin derivatives, including those with a 2-oxoindolin-3-ylidene moiety, have been investigated as non-toxic corrosion inhibitors for mild steel in acidic solutions. These studies suggest the potential of such compounds in protecting metal surfaces from corrosion, offering an environmentally friendly alternative to conventional inhibitors (Ansari, Quraishi, & Singh, 2015).
Eigenschaften
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2N5O6/c16-7-3-10-12(11(17)4-7)18-15(24)13(10)19-20-14(23)6-1-8(21(25)26)5-9(2-6)22(27)28/h1-5,18,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKNSNUHODUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

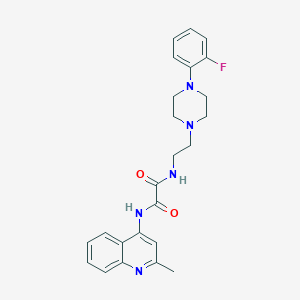
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
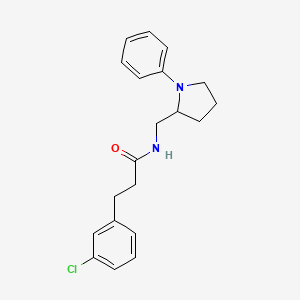


![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)
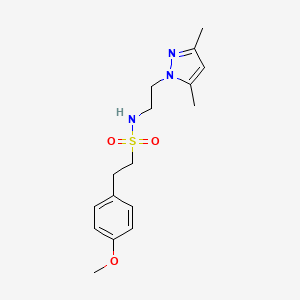
![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)
![2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2715281.png)

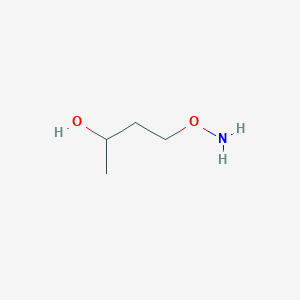

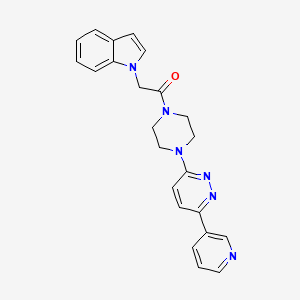
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2715290.png)